molecular formula C21H21FN6O B2889435 (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021038-58-3

(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

カタログ番号 B2889435
CAS番号: 1021038-58-3
分子量: 392.438
InChIキー: XTRZFCZPTFMINR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activities

A study by Gökçe et al. (2005) describes the synthesis of a series of pyridazinone derivatives, including compounds similar to the one , which were evaluated for their analgesic and anti-inflammatory activities. The research indicated that some of these derivatives exhibited potent analgesic activity, surpassing acetylsalicylic acid in efficacy, without showing gastric ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs. The study also delves into the structure-activity relationship of these compounds, providing insights into their potential therapeutic applications (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).

Novel Compound Synthesis

In another study, Koza et al. (2013) reported the synthesis of novel pyridazin-4(5H)-one derivatives, starting from specific ester functionalities. These compounds, which include structural motifs related to (3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, underwent various chemical reactions leading to the formation of a fused pyridazinone skeleton. The research highlights the methodological advancements in synthesizing such complex molecules and their potential utility in pharmacological studies (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Pharmacological Potential

Vacher et al. (1999) explored a novel class of 5-HT1A receptor agonists, incorporating structural elements akin to the chemical . Their work aimed at enhancing the oral bioavailability and agonist activity of these compounds. The introduction of a fluorine atom into the compound's structure significantly improved its pharmacological profile, indicating the potential of such derivatives for therapeutic applications, particularly in treating depression (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, & Kleven, 1999).

Fluorescent Logic Gates

A study by Gauci and Magri (2022) developed compounds that function as fluorescent logic gates, which included structures similar to the molecule . These compounds demonstrated the ability to reconfigure between different logical states based on solvent polarity changes, suggesting potential applications in molecular electronics and sensing technologies (Gauci & Magri, 2022).

Anticonvulsant Agents

Malik and Khan (2014) synthesized and evaluated a series of methanone derivatives for their anticonvulsant activities. These compounds, related to the one of interest, showed significant potential as sodium channel blockers, highlighting their applicability in treating seizure disorders and furthering the understanding of their mechanism of action (Malik & Khan, 2014).

特性

IUPAC Name

(3-fluorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O/c1-15-4-2-7-18(23-15)24-19-8-9-20(26-25-19)27-10-12-28(13-11-27)21(29)16-5-3-6-17(22)14-16/h2-9,14H,10-13H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRZFCZPTFMINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。